2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide-acetamide hybrid characterized by two acetamide moieties and a central benzene ring substituted with a methyl group and a sulfonamide bridge. Key structural features include:
- A N-(2-methoxyethyl)acetamide side chain, enhancing solubility through its polar methoxy group.
Properties
IUPAC Name |
2-[4-[(4-acetamido-2-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-12-18(22-15(2)24)8-9-19(14)29(26,27)23-17-6-4-16(5-7-17)13-20(25)21-10-11-28-3/h4-9,12,23H,10-11,13H2,1-3H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWGTZBDWOAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acetylation: The amine group is acetylated to form the acetamido group.
Coupling: The acetamido derivative is then coupled with 4-aminophenyl-N-(2-methoxyethyl)acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide group imparts antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares substituents and functional groups of the target compound with analogs from the evidence:
Key Observations :
Physicochemical Properties
Data from analogs suggest the following trends:
Spectroscopic Data Comparison
1H-NMR Shifts (Key Protons) :
13C-NMR :
- Target’s sulfonamide S=O: ~165–170 ppm (aligned with compounds ).
Biological Activity
The compound 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
The presence of a sulfonamide group is critical for its biological activity, as it interacts with various biological macromolecules.
The mechanism of action for sulfonamide compounds generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in nucleotide synthesis, ultimately affecting bacterial growth and proliferation. Additionally, the compound may exhibit anticancer properties by inducing apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Research has shown that sulfonamide derivatives possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various sulfonamides against a range of bacterial strains. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| Target Compound | TBD | TBD |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been investigated in various studies. For instance, a recent study demonstrated that related compounds induced apoptosis in A549 lung cancer cells through caspase-3 activation and modulation of the Bcl-2 family proteins.
Case Study : In vitro studies on A549 cells revealed that treatment with the target compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic cells as assessed by flow cytometry.
In Vitro Studies
- Caspase Activation : The target compound was shown to activate caspase-3 and caspase-9, indicating its role in promoting apoptosis.
- Cell Viability Assays : MTT assays demonstrated a significant reduction in cell viability at higher concentrations (≥20 µM).
In Vivo Studies
Preliminary animal studies suggested that administration of the target compound led to reduced tumor growth rates compared to control groups, indicating potential therapeutic efficacy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
